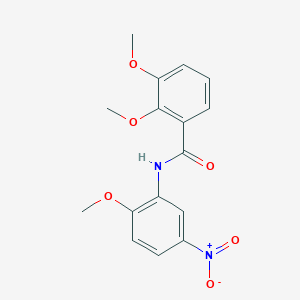

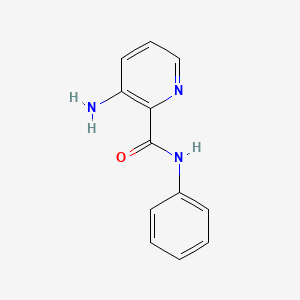

![molecular formula C7H5F5N2S2 B2677720 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione CAS No. 1211526-90-7](/img/structure/B2677720.png)

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are known for their wide range of biological activities . They are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are also known as 1, 3-diazole .

Synthesis Analysis

A series of novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives bearing natural product substructures has been successfully synthesized . These newly synthesized derivatives were characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by 1H-NMR, 13C-NMR, and high-resolution mass spectral data . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Benzimidazole derivatives have been screened as antitumor agents against various human tumor cell lines using MTT cell proliferation assays . Some of these compounds can effectively inhibit the growth of these cancerous cells .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Antitumor Activity

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione: derivatives have been synthesized and evaluated for their antitumor properties . These compounds exhibit promising activity against cancer cell lines, including A549, HCC1937, and MDA-MB-468. Notably, compound 5b demonstrated the most potent inhibition (IC50 = 2.6 μM). Further investigations into the structure-activity relationships (SAR) of these derivatives are ongoing.

Urease Inhibition

Benzimidazole derivatives, including those containing the 5-pentafluorosulfanyl substituent, have been explored as urease inhibitors . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have therapeutic implications. The design and synthesis of novel benzimidazole derivatives, such as 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione, contribute to this field.

Regiocontrolled Synthesis of Imidazoles

Imidazoles play a crucial role in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance . While not specific to our compound, understanding imidazole synthesis methods can inform the design and preparation of related derivatives.

Computational Chemistry

Computational studies explore the electronic structure, reactivity, and thermodynamics of 5-pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential interactions with other molecules.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUGFBPMCCLOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

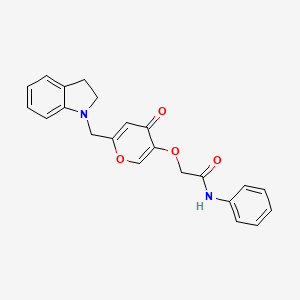

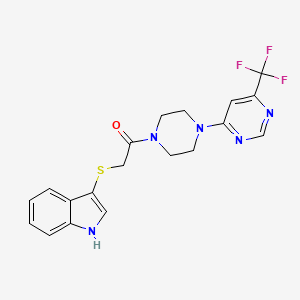

![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)

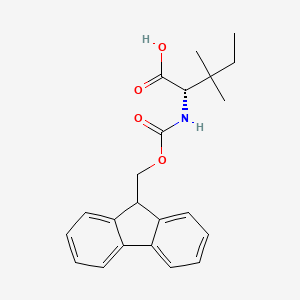

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)

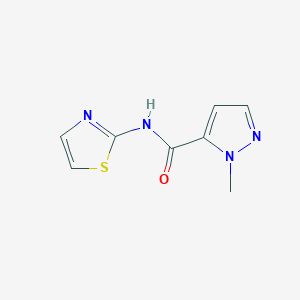

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)

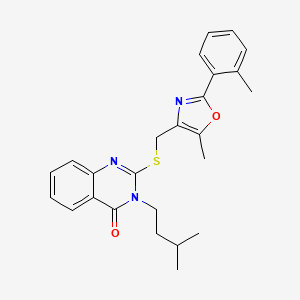

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)

![2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol](/img/structure/B2677656.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)